N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1208892-07-2
VCID: VC2547331
InChI: InChI=1S/C15H15N3/c1-18(11-12-7-3-2-4-8-12)15-16-13-9-5-6-10-14(13)17-15/h2-10H,11H2,1H3,(H,16,17)
SMILES: CN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2
Molecular Formula: C15H15N3
Molecular Weight: 237.3 g/mol

N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine

CAS No.: 1208892-07-2

Cat. No.: VC2547331

Molecular Formula: C15H15N3

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine - 1208892-07-2

Specification

CAS No. 1208892-07-2
Molecular Formula C15H15N3
Molecular Weight 237.3 g/mol
IUPAC Name N-benzyl-N-methyl-1H-benzimidazol-2-amine
Standard InChI InChI=1S/C15H15N3/c1-18(11-12-7-3-2-4-8-12)15-16-13-9-5-6-10-14(13)17-15/h2-10H,11H2,1H3,(H,16,17)
Standard InChI Key PIISFZBXMDUUOH-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2
Canonical SMILES CN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N2

Introduction

Chemical Identity and Structural Properties

N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine belongs to the benzimidazole class of heterocyclic compounds. It features a benzimidazole core with N-methyl substitution on the ring nitrogen and an N-benzyl group attached to the exocyclic amine at the 2-position.

Basic Identification Data

Table 1: Compound Identification Parameters

ParameterValueSource
IUPAC NameN-benzyl-1-methyl-1H-benzimidazol-2-amine
Alternative NamesN-benzyl-1-methylbenzimidazol-2-amine; N-benzyl-1-methyl-1H-1,3-benzodiazol-2-amine
CAS Registry Numbers27097-08-1; 1208892-07-2
Molecular FormulaC₁₅H₁₅N₃
Molecular Weight237.30 g/mol

Structural Representation

The compound consists of a benzimidazole core with strategic substitutions that define its chemical identity. The benzimidazole nucleus contains a benzene ring fused with an imidazole ring, creating a bicyclic system. The methyl group is attached to one of the nitrogen atoms in the imidazole portion, while a benzylamine group is connected at the 2-position of the benzimidazole.

Chemical Descriptors

Table 2: Chemical and Structural Descriptors

DescriptorValueSource
InChIInChI=1S/C15H15N3/c1-18-14-10-6-5-9-13(14)17-15(18)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)
InChIKeyOTKCOPCTTAKCKG-UHFFFAOYSA-N
SMILESCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3
Physical FormSolid powder

Chemical Properties and Reactivity

Physical and Chemical Properties

N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine exhibits properties characteristic of substituted benzimidazoles, including:

  • Solubility: Limited solubility in water, but soluble in common organic solvents such as DMSO and dichloromethane

  • Melting point: Estimated between 148-150°C, based on related benzimidazole compounds

  • Stability: Generally stable under normal laboratory conditions

  • Basicity: The compound contains multiple nitrogen atoms with varying basicity, influencing its acid-base behavior

Chemical Reactivity

The reactivity of N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine is determined by its functional groups:

  • The benzimidazole nitrogen atoms can participate in coordination with metals and hydrogen bonding interactions

  • The secondary amine (N-benzyl-N-methyl) can undergo typical amine reactions including:

    • Nucleophilic substitution reactions

    • Acylation reactions

    • Oxidation reactions

  • The benzyl group can participate in catalytic hydrogenation or oxidation reactions

  • The aromatic rings are susceptible to electrophilic aromatic substitution reactions

Comparative Analysis with Related Compounds

Structural Analogs

Table 3: Comparison of N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amineC₁₅H₁₅N₃237.30 g/molReference compound
N-benzyl-1H-1,3-benzodiazol-2-amineC₁₄H₁₃N₃223.27 g/molLacks methyl group on ring nitrogen
1-benzyl-N-methyl-1H-1,3-benzodiazol-2-amineC₁₅H₁₅N₃237.30 g/molDifferent position of methyl/benzyl groups
N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amineC₂₁H₁₇F₂N₃349.4 g/molContains fluorinated benzyl groups

Functional Comparison

The specific arrangement of substituents on N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine distinguishes it from related analogs:

  • Compared to N-benzyl-1H-1,3-benzodiazol-2-amine, the addition of the N-methyl group likely increases lipophilicity and alters the electronic properties of the benzimidazole system

  • The placement of the benzyl group at the exocyclic amine position (versus on the ring nitrogen) creates a different spatial arrangement, potentially affecting binding characteristics with biological targets

  • Fluorinated analogs like N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine may exhibit enhanced metabolic stability and altered binding properties due to the electronic effects of the fluorine atoms

Applications in Research and Development

Medicinal Chemistry Applications

N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine serves several important functions in medicinal chemistry:

  • As a building block for the synthesis of more complex molecules with enhanced pharmacological properties

  • As a scaffold for structure-activity relationship studies in drug discovery programs

  • As a potential ligand for specific protein targets, enabling detailed studies of protein-ligand interactions

Synthetic Chemistry Applications

The compound's reactivity pattern makes it valuable in synthetic chemistry:

  • As a substrate for exploring novel reactions and methodologies

  • As a starting material for diversity-oriented synthesis programs

  • As a model compound for studying reaction mechanisms of N-functionalized benzimidazoles

Applications in Material Science

Benzimidazole derivatives including N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine have potential applications in material science:

  • As ligands in coordination chemistry for the development of metal complexes with unique properties

  • In the design of materials with specific electrical, optical, or magnetic characteristics

  • For the development of sensors and other functional materials

Current Research Trends and Future Directions

Recent Research Developments

Recent research involving benzimidazole derivatives similar to N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine has focused on:

  • Development of benzimidazole benzylpyrazole lysine inhibitors with enhanced properties for potential use against prostate cancer

  • Investigation of low-basicity 5-HT6 receptor ligands derived from cyclic sulfonamides including benzimidazole-2-amine derivatives

  • Exploration of anthelmintic activity in small chemical libraries containing benzimidazole compounds

  • Synthesis and characterization of novel 1,2,3-triazole containing benzimidazolone derivatives with potential antibacterial properties

Future Research Opportunities

Several promising directions for future research on N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine include:

  • Comprehensive evaluation of its biological activity profile against various targets

  • Development of more efficient and selective synthetic routes

  • Exploration of its potential as a scaffold for targeted drug delivery systems

  • Investigation of structure-activity relationships through systematic modification of the core structure

  • Assessment of its potential applications in materials science and catalysis

Analytical Methods for Characterization

Spectroscopic Analysis

Several analytical techniques are valuable for characterizing N-benzyl-N-methyl-1H-1,3-benzodiazol-2-amine:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR provide detailed structural information about the hydrogen and carbon environments

  • Mass Spectrometry: MS techniques enable accurate molecular weight determination and fragmentation pattern analysis

  • Infrared Spectroscopy (IR): IR analysis reveals functional group characteristics and hydrogen bonding patterns

  • UV-Visible Spectroscopy: UV-Vis spectra provide information about the electronic transitions in the aromatic systems

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and isolation:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination

  • Thin-Layer Chromatography (TLC): For monitoring reactions and quick purity checks

  • Gas Chromatography (GC): For volatile derivatives or metabolites

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